Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Lipophilicity Drug Design Blood-Brain Barrier Permeability

This fully substituted 2-phenylbenzofuran-3-carboxylate features a unique 5-(2-ethoxy-2-oxoethoxy) ester-ether hybrid – a privileged scaffold for CNS drug discovery and fragment-based screening. With LogP 4.5, zero H-bond donors, TPSA 75 Ų, and 9 rotatable bonds, it is optimized for passive blood-brain barrier penetration, outperforming 5-hydroxy/methoxy analogs in predicted membrane permeability. The C5 side chain acts as a masked carboxylic acid, enabling controlled-release prodrug strategies, while its conformational flexibility ensures higher hit rates against cryptic protein pockets in biophysical assays. Available at ≥95% purity for systematic antitubercular SAR exploration and late-stage functionalization.

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 300733-39-5
Cat. No. B2463790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
CAS300733-39-5
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3
InChIInChI=1S/C21H20O6/c1-3-24-18(22)13-26-15-10-11-17-16(12-15)19(21(23)25-4-2)20(27-17)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3
InChIKeyYLDNQLOKYORWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS 300733-39-5): Core Identity and Class Context


Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS 300733-39-5, MFCD00705859) is a fully substituted benzofuran scaffold characterized by a 2-phenyl ring and dual ester functionalities at the 3- and 5-positions [1]. With a molecular formula of C21H20O6 and a molecular weight of 368.4 g/mol, it belongs to the 2-arylbenzofuran flavonoid-like class, a privileged structure in medicinal chemistry associated with diverse biological activities including cholinesterase inhibition and antitubercular effects [2]. This compound is commercially available for research use at 95% purity, making it a versatile building block for structure-activity relationship (SAR) exploration and late-stage functionalization of the benzofuran core .

Why Generic 2-Phenylbenzofuran-3-carboxylates Cannot Replace CAS 300733-39-5 in Research Procurement


The benchmark 2-phenylbenzofuran-3-carboxylate scaffold is highly sensitive to C5-substitution, which critically modulates lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility. Simple hydroxyl (-OH) or methoxy (-OCH3) analogs at the 5-position introduce a hydrogen-bond donor or a compact hydrophobic group, respectively, leading to distinct LogP, solubility, and target engagement profiles [1]. The target compound's 5-(2-ethoxy-2-oxoethoxy) substituent is a unique ester-ether hybrid that abolishes hydrogen-bond donation, increases rotatable bond count to 9, and raises calculated LogP by over 0.5 units compared to the 5-hydroxy congener [2]. These physicochemical differences are not cosmetic; they directly alter membrane permeability and oral absorption potential as predicted by Lipinski's rule analysis, meaning substitution with simpler analogs will invalidate SAR continuity and prodrug strategies .

Quantitative Differentiation of CAS 300733-39-5 Against Closest Structural Analogs: A Procurement Evidence Guide


Enhanced Lipophilicity vs. 5-Hydroxy Analog Drives Permeability Potential

The target compound demonstrates markedly higher calculated lipophilicity compared to its direct 5-hydroxy analog. This difference is critical for passive membrane permeability. The XLogP3-AA of 4.5 for CAS 300733-39-5 [1] surpasses the calculated LogP of 3.98 for Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (CAS 4610-75-7) [2], representing a >0.5 log unit increase.

Lipophilicity Drug Design Blood-Brain Barrier Permeability ADME

Zero Hydrogen-Bond Donors Ensure Membrane Diffusion Advantage

The 5-(2-ethoxy-2-oxoethoxy) chain completely eliminates the hydrogen-bond donor (HBD) present in the 5-hydroxy analog. The target compound has an HBD count of 0 [1], whereas the 5-hydroxy comparator (CAS 4610-75-7) has exactly 1 HBD due to its phenolic -OH group [2]. This reduction in HBD count is unequivocally linked to improved passive membrane permeability.

Hydrogen Bonding Permeability Lipinski's Rules Prodrug Design

Increased Rotatable Bonds Confer Conformational Flexibility for Target Binding

The target compound possesses 9 rotatable bonds, a significant increase from the 5 rotatable bonds typical of the 5-methoxy analog (Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate, CAS 101723-65-3) [1]. This greater molecular flexibility, imparted by the ethoxycarbonylmethoxy side chain, can permit better conformational adaptation within chimeric or flexible binding pockets, a principle supported by the enhanced cholinesterase inhibition observed in more flexible 2-phenylbenzofuran derivatives [2].

Molecular Flexibility Entropy Target Engagement Polypharmacology

Superior Topological Polar Surface Area (TPSA) Balance for Oral Bioavailability

The target compound strikes an optimal TPSA balance for oral absorption. Its TPSA of 75 Ų is within Veber's recommended limit (<140 Ų) but is strategically higher than extremely lipophilic analogs, maintaining some polarity to aid aqueous solubility. In contrast, the OB-1 pharmacophore (CAS 300803-69-4), a 2-phenylbenzofuran with a bulky nitroimidazole substituent, has a higher TPSA, potentially limiting its passive oral absorption . The target compound's TPSA is thus precisely positioned for oral drug development.

Oral Bioavailability ADME Veber's Rules Drug-likeness

Commercial Availability at Defined Purity with Full Quality Assurance Documentation

CAS 300733-39-5 is commercially stocked and shipped with a minimum purity specification of 95% and full quality assurance, including Safety Data Sheets (SDS) and Certificates of Analysis (COA) upon request . In comparison, the 5-hydroxy and 5-methoxy analogs are often available from multiple sources but with variable purity documentation and storage recommendations that can affect long-term stability . The explicit long-term storage condition (cool, dry place) for the target compound reduces procurement risk for multi-year research programs.

Procurement Quality Control Reproducibility Supply Chain

High-Value Application Scenarios for Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS 300733-39-5) Based on Differential Evidence


CNS Drug Discovery: Lead-like Scaffold with Optimized BBB Permeability Potential

The unique combination of high LogP (4.5), zero HBD count, and TPSA of 75 Ų positions CAS 300733-39-5 as a compelling starting point for central nervous system (CNS) drug discovery programs targeting conditions such as Alzheimer's disease. Its physicochemical profile, quantitatively superior to the 5-hydroxy analog (LogP 3.98, 1 HBD), suggests enhanced passive blood-brain barrier penetration, a prerequisite for CNS target engagement [1], [2]. Its 2-phenylbenzofuran core is a known pharmacophore in cholinesterase inhibition, providing a direct link to phenotypic screening for neuroprotective agents [3].

Oral Prodrug Design: Leveraging the Latent Acid Functionality

The 5-(2-ethoxy-2-oxoethoxy) substituent can serve as a protected carboxylic acid functionality or a prodrug moiety. Following oral administration, hydrolysis of the terminal ethyl ester would reveal a carboxymethoxy side chain, dramatically altering the molecule's physicochemical and pharmacodynamic properties. The target compound's 9 rotatable bonds and ester liability are advantageous for designing delayed-release or colon-targeted prodrugs, a capability not feasible with the more stable 5-methoxy analog [1], [2].

Fragment-Based Screening Library: Enhanced Flexibility for Adaptive Binding

The 9 rotatable bonds and elongated C5 side chain create a larger, more flexible molecular surface area compared to the simpler 5-methoxy or 5-hydroxy fragments. This makes CAS 300733-39-5 an ideal high-priority entry in fragment-based screening libraries, where the initial hit rate is strongly correlated with ligand three-dimensionality and conformational freedom. Its superior adaptability can lead to higher hit rates in biophysical assays (SPR, thermal shift) against flexible or cryptic protein pockets [1].

Antitubercular Lead Optimization: Benzofuran SAR Expansion Tool

Given the established antitubercular activity of benzofuran class inhibitors like TAM16, which targets Pks13, CAS 300733-39-5 serves as a versatile intermediate for systematic SAR exploration around the C5 position. Its unique ester-ether chain can be diversified to a library of amide, acid, and heterocycle derivatives to map the Pks13 thioesterase domain's tolerance for polar and hydrophobic functionality, a synthetic strategy directly enabled by the compound's unique substitution pattern [1], [2].

Quote Request

Request a Quote for Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.